molecular formula C22H21ClN2O3S B2767447 (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111015-15-6

(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2767447
M. Wt: 428.93
InChI Key: SNUAIODJOCTQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been explored in studies focusing on its synthesis and structural characterization. For example, similar heterocyclic compounds have been synthesized and evaluated for their properties. Structural characterization techniques such as X-ray diffraction, IR, NMR, and LC-MS spectra have been employed to confirm the molecular structures and analyze the stability of the molecules in these studies (Prasad et al., 2018).

Biological Evaluation and Antiprotozoal Activity

Derivatives of similar compounds have been synthesized and biologically evaluated for antiprotozoal activity. Studies have shown that certain synthesized compounds exhibited promising antiamoebic and antimalarial activities, indicating potential therapeutic applications (Ansari et al., 2017).

Molecular Interaction Studies

Research has been conducted to understand the molecular interactions of similar compounds with biological receptors. For instance, studies on compounds with a piperidin-1-yl moiety have contributed to developing pharmacophore models for cannabinoid receptors, aiding in the understanding of antagonist activity at a molecular level (Shim et al., 2002).

Antimicrobial Activity

Novel quinoline derivatives bearing piperidin-1-yl have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUAIODJOCTQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.